molecular formula C19H23N3O3S B4930855 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide

Cat. No. B4930855
M. Wt: 373.5 g/mol
InChI Key: UUXCJNBGYIEBKL-UHFFFAOYSA-N
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Description

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating various physiological processes such as blood pressure, heart rate, and cognitive function. DSP-4 has been studied extensively in animal models and has provided insights into the role of noradrenergic neurons in various diseases and conditions.

Mechanism of Action

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide acts as a selective neurotoxin that targets noradrenergic neurons in the brain. It is taken up by noradrenergic neurons and causes the release of noradrenaline from the neurons. This leads to the formation of reactive oxygen species, which can cause oxidative damage to the neurons and ultimately lead to their death. The mechanism of action of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been extensively studied, and it is considered a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to lead to changes in behavior, cognition, and physiological functions. Animal studies have shown that 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, changes in locomotor activity, and alterations in blood pressure and heart rate. These effects are thought to be related to the role of noradrenergic neurons in regulating these processes.

Advantages and Limitations for Lab Experiments

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has several advantages as a tool for studying the role of noradrenergic neurons in various diseases and conditions. It is a selective neurotoxin that targets noradrenergic neurons, allowing for the specific depletion of these neurons without affecting other neuronal populations. This makes it a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. However, there are also limitations to the use of 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. It can be difficult to administer and requires specialized equipment and expertise. Additionally, there may be species-specific differences in the response to 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide, which can limit its applicability in certain animal models.

Future Directions

There are several future directions for research on 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. One area of interest is the role of noradrenergic neurons in the development and progression of Alzheimer's disease. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to deficits in learning and memory, which are hallmark symptoms of Alzheimer's disease. Further research is needed to elucidate the mechanisms underlying this relationship and to explore the potential therapeutic implications of targeting noradrenergic neurons in Alzheimer's disease. Another area of interest is the role of noradrenergic neurons in the regulation of blood pressure and heart rate. Studies have shown that the depletion of noradrenergic neurons by 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can lead to alterations in these physiological processes. Further research is needed to explore the potential therapeutic implications of targeting noradrenergic neurons in hypertension and other cardiovascular diseases.
In conclusion, 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide is a valuable tool for studying the role of noradrenergic neurons in various diseases and conditions. Its selective neurotoxicity and ability to specifically target noradrenergic neurons make it a valuable tool for research. However, further research is needed to elucidate the mechanisms underlying its effects and to explore its potential therapeutic implications in various diseases and conditions.

Synthesis Methods

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide can be synthesized using several methods, including the reaction of 4-aminobenzamide with 1-(2,3-dimethylphenyl)piperazine in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with sulfamic acid to yield 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide. Other methods of synthesis have also been reported, including the use of different piperazine derivatives and reaction conditions.

Scientific Research Applications

4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been used extensively in scientific research to study the role of noradrenergic neurons in various diseases and conditions. It has been used in animal models of Alzheimer's disease, Parkinson's disease, depression, anxiety, and hypertension, among others. 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzamide has been shown to selectively deplete noradrenergic neurons in the brain, leading to changes in behavior, cognition, and physiological functions.

properties

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-14-4-3-5-18(15(14)2)21-10-12-22(13-11-21)26(24,25)17-8-6-16(7-9-17)19(20)23/h3-9H,10-13H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXCJNBGYIEBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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